Pentachloroaniline

描述

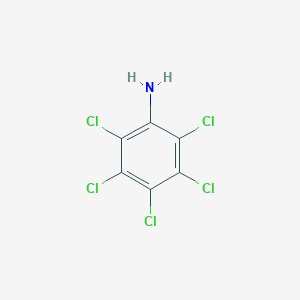

Pentachloroaniline (PCA, C₆H₂Cl₅N, CAS 527-20-8) is a chlorinated aromatic amine primarily formed as a metabolite of pentachloronitrobenzene (PCNB, Quintozene) and hexachlorobenzene (HCB) through microbial reductive dechlorination and nitro-group reduction . It is a planar molecule with a molecular weight of 265.35 g/mol and a melting point of 191–193°C . PCA is widely detected in environmental matrices, including marine sediments (mean concentration: 0.08 ng/g dry weight), where it accounts for 89% of organoamine pesticides (OAPs) . Its persistence and toxicity (H373: may cause organ damage) have raised regulatory concerns, particularly in products like tattoo inks (detected up to 80 mg/kg) .

准备方法

合成路线和反应条件

卡泊三烯是通过从容易获得的前体开始的多步过程合成的。 合成涉及形成类维生素D衍生物特有的甾体骨架 . 关键步骤包括:

甾体骨架的形成: 这涉及甾体核的B环的断裂。

羟基化: 在特定位置引入羟基以模仿骨化三醇的结构。

侧链修饰: 添加侧链以增强化合物的生物活性。

工业生产方法

在工业环境中,卡泊三烯使用固体脂质纳米颗粒 (SLNs) 制造,以增强其稳定性和功效 . 制备过程包括:

封装在固体脂质中: 这提高了药物的渗透性和缓释性。

稳定性测试: 确保纳米颗粒在低温 (约 4°C) 下的稳定性以保持功效.

化学反应分析

反应类型

卡泊三烯会经历各种化学反应,包括:

氧化: 引入氧原子以形成羟基。

还原: 去除氧原子或添加氢原子。

取代: 替换分子中的特定原子或基团。

常用试剂和条件

氧化剂: 用于羟基化反应。

还原剂: 用于还原反应以修改结构。

催化剂: 通常用于促进取代反应。

形成的主要产物

科学研究应用

Environmental Monitoring

Detection and Analysis

PCA is primarily recognized as a metabolite of the fungicide pentachloronitrobenzene (PCNB). Its presence in environmental samples is often monitored due to its potential toxicity and persistence. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are commonly employed for sensitive detection of PCA in soil, water, and air samples .

Case Study: Environmental Persistence

A study conducted on the degradation of PCNB in aquatic environments revealed that PCA was one of the significant metabolites formed. The research highlighted PCA's stability in various environmental matrices, indicating its potential as a long-term contaminant .

Toxicological Research

Biological Activity

PCA has been classified as a potential carcinogen, with studies indicating that it may exhibit mutagenic properties. Regulatory agencies have categorized PCA under groups 1A or 1B for carcinogenicity .

Case Study: Animal Studies

In a series of toxicological studies, PCA was administered to various animal models to assess its effects. For instance, mice exposed to PCA showed increased fetal mortality at certain dosage levels during gestation, while lower doses did not exhibit significant teratogenic effects . This research underscores the need for further investigation into PCA's long-term health impacts.

Industrial Applications

Synthesis and Chemical Reactions

PCA is utilized in synthesizing other chemical compounds due to its unique chlorinated structure. It serves as an intermediate in producing various industrial chemicals and materials .

Comparative Analysis of Chlorinated Anilines

The following table summarizes the structural features and applications of pentachloroaniline compared to other chlorinated anilines:

| Compound Name | Formula | Chlorine Atoms | Unique Features |

|---|---|---|---|

| This compound | C6HCl5N | 5 | High stability; potential carcinogen |

| Tetrachloroaniline | C6H3Cl4N | 4 | Less chlorinated; potentially less toxic |

| Trichloroaniline | C6H4Cl3N | 3 | More reactive; used in different synthesis routes |

| Dichloroaniline | C6H5Cl2N | 2 | Commonly found in industrial applications |

| Monochloroaniline | C6H6ClN | 1 | Least toxic; widely used as a starting material |

作用机制

卡泊三烯通过与维生素D受体 (VDR) 结合发挥作用,VDR 是类固醇/甲状腺激素受体超家族的一部分 . 这种结合调节与细胞分化和增殖相关的基因表达。主要分子靶标包括:

角质形成细胞: 卡泊三烯抑制这些皮肤细胞的增殖,减轻银屑病症状。

相似化合物的比较

Comparison with Similar Chlorinated Compounds

Structural and Physicochemical Properties

PCA differs from related chlorinated anilines in the degree of chlorination, which influences solubility, volatility, and reactivity:

| Compound | Formula | Molecular Weight | Chlorine Atoms | Retention Time (HPLC, min) | UV Absorption (nm) |

|---|---|---|---|---|---|

| Pentachloroaniline | C₆H₂Cl₅N | 265.35 | 5 | 3.532 | 246.9 |

| Tetrachloroaniline | C₆H₃Cl₄N | 230.90 | 4 | 5.375 | 308.5 |

| Trichloroaniline | C₆H₄Cl₃N | 196.46 | 3 | 4.121 | 248.1 |

| Dichloroaniline | C₆H₅Cl₂N | 162.02 | 2 | 6.951 | 221.1 |

Data from anaerobic soil degradation studies using HPLC .

PCA’s planar structure and high chlorine content result in strong interactions with graphitized carbon black (GCB) during solid-phase extraction, leading to lower recoveries (70–120%) compared to non-planar analogs like hexachlorobenzene (HCB) .

Environmental Persistence and Degradation

PCA exhibits moderate persistence, degrading faster than dieldrin but slower than less chlorinated anilines. Under methanogenic conditions, PCA undergoes sequential dechlorination: PCA → Tetrachloroaniline (TeCA) → Trichloroaniline (TrCA) → Dichloroaniline (DCA) → Chloroaniline (CA) . In contrast, PCNB (parent compound of PCA) degrades more rapidly, with a half-life of 14–28 days in soil, while HCB persists for years due to its symmetrical structure and resistance to microbial attack .

Toxicity and Ecological Risk

PCA’s ecological risk quotient (RQ) for fish (chronic 21-day NOEC) is higher than PCNB but lower than HCB, which is carcinogenic and teratogenic :

| Compound | Algae EC₅₀ (mg/L) | Fish NOEC (mg/L) | RQ (Fish) |

|---|---|---|---|

| This compound | 0.12 | 0.08 | 1.5 |

| PCNB | 0.25 | 0.10 | 0.9 |

| HCB | 0.05 | 0.02 | 2.5 |

Bold RQ values indicate high risk .

Regulatory and Analytical Considerations

- Regulatory Status: PCA is classified as a toxic solid (UN 2811) and regulated in tattoo inks (EU limit: 80 mg/kg) . In contrast, HCB is banned under the Stockholm Convention due to its carcinogenicity .

- Analytical Challenges : PCA’s detection in complex matrices (e.g., ginseng) requires advanced methods like molecularly imprinted polymers (LOD: 0.001 mg/kg), achieving recoveries of 79.3–95.2% .

Key Research Findings

Bioremediation: PCA degradation is substrate-dependent; biochar-amended soils show 40% faster dechlorination than unamended soils under methanogenic conditions .

Laser-Induced Toxicity : PCA forms in tattoo inks post-Ruby laser treatment, posing unique dermal exposure risks absent in other chlorinated anilines .

Dielectric Behavior: Unlike pentachlorophenol, PCA exhibits molecular rotation in the solid state, influencing its dielectric properties (ε’ = 4.2 at 298 K) .

生物活性

Pentachloroaniline (PCA) is a chlorinated aromatic amine, a derivative of pentachloronitrobenzene (PCNB), which has been widely used as a fungicide. Its structure, characterized by five chlorine atoms attached to an aniline ring, contributes to its complex biological activity and environmental persistence. PCA is recognized for its toxicity and potential to disrupt biological systems, making it a significant subject of ecotoxicological studies.

Toxicological Profile

PCA exhibits various toxicological effects across different biological systems, primarily due to its ability to interfere with cellular processes and induce oxidative stress. Research indicates that PCA can disrupt mitochondrial function, leading to impaired energy metabolism and increased production of reactive oxygen species (ROS) .

Key Toxic Effects:

- Cellular Respiration Inhibition: PCA has been shown to inhibit mitochondrial respiration in various cell types, which can lead to cell death .

- Genotoxicity: Studies have demonstrated that PCA can induce DNA damage in several organisms, including fish and mammalian cell lines .

- Endocrine Disruption: There is evidence suggesting that PCA may act as an endocrine disruptor, affecting hormonal balance and reproductive health in exposed organisms .

Environmental Impact

PCA is primarily released into the environment through agricultural runoff and industrial discharges. Its persistence in soil and water bodies raises concerns about bioaccumulation in aquatic organisms and potential entry into the food chain. Studies have indicated that PCA can be transformed by microbial processes in anaerobic conditions, leading to varying degrees of toxicity depending on the transformation products formed .

Case Studies

- Aquatic Toxicity: A study assessed the effects of PCA on aquatic organisms, revealing significant mortality rates in fish exposed to concentrations as low as 1 µg/L over 96 hours. The study highlighted the sensitivity of various species, with some showing acute responses at lower concentrations than others .

- Biodegradation Studies: Research focused on the biodegradation of PCA by indigenous microbial communities demonstrated that certain bacteria could effectively degrade PCA under anaerobic conditions. This finding suggests potential bioremediation strategies for contaminated sites .

Table: Summary of Biological Effects of this compound

| Biological Effect | Organism/Model | Concentration Range | Observed Effect |

|---|---|---|---|

| Mitochondrial Inhibition | Mammalian Cell Lines | 0.5 - 5 µg/mL | Reduced ATP production |

| Genotoxicity | Fish (e.g., Danio rerio) | 1 - 10 µg/L | DNA strand breaks |

| Endocrine Disruption | Rodent Models | 0.1 - 1 mg/kg | Altered hormone levels |

| Aquatic Toxicity | Various Fish Species | 1 - 10 µg/L | Increased mortality |

| Biodegradation | Microbial Communities | Variable | Up to 90% degradation in optimal conditions |

PCA's biological activity can be attributed to several mechanisms:

- Oxidative Stress Induction: PCA generates ROS, leading to lipid peroxidation and protein damage.

- Alteration of Gene Expression: Exposure to PCA affects the expression of genes involved in detoxification processes and stress responses.

- Disruption of Cell Signaling Pathways: PCA interferes with signal transduction pathways crucial for cell survival and proliferation.

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for detecting pentachloroaniline in environmental samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) is widely used due to its sensitivity for halogenated compounds. A DB-5MS capillary column (30 m × 0.25 mm) is recommended, with electron capture detection (ECD) for enhanced specificity .

- High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) is suitable for aqueous samples.

- Sample Preparation: Solid-phase extraction (SPE) using Florisil or C18 cartridges improves recovery rates. Matrix-matched calibration standards (e.g., 1–100 µg/L) should be prepared using certified reference materials (CAS 59080-39-6) .

- Quality Control: Include blank spikes and duplicate analyses to validate precision (±10% RSD) .

| Reference Standard | CAS Number | Matrix | Supplier |

|---|---|---|---|

| This compound | 59080-39-6 | Methanol | Chem Service Inc. |

| This compound Solution | 446254-81-5 | Methylene chloride | Environmental Standards |

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or synthesizing to avoid inhalation .

- Storage: Store in amber glass vials at 4°C, labeled with GHS hazard symbols (suspect carcinogen) .

- Spill Management: Absorb spills with vermiculite, dispose as hazardous waste (EPA D-code D003) .

- First Aid: For skin contact, wash with soap and water for 15 minutes; seek medical attention if irritation persists .

Q. How is this compound synthesized, and what purity validation steps are required?

Methodological Answer:

- Synthesis: React aniline with excess chlorine gas (Cl₂) in acetic acid at 50–60°C for 6 hours. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) .

- Purification: Recrystallize from ethanol to remove chlorinated byproducts (e.g., tetrachloroaniline).

- Characterization: Confirm purity via melting point (mp 122–124°C), ¹H NMR (absence of aromatic protons), and FT-IR (C-Cl stretch at 750 cm⁻¹) .

- Purity Criteria: ≥98% by GC-MS; residual solvents (e.g., acetic acid) must be <0.1% (ICH guidelines) .

Advanced Research Questions

Q. How does molecular rotation in solid-state this compound influence its dielectric properties?

Methodological Answer:

- Experimental Setup: Use pressed discs of this compound powder. Measure dielectric absorption via impedance spectroscopy (20 Hz–10 MHz) at 230–294 K .

- Key Findings: Dielectric constant increases with temperature due to molecular rotation. No rotation observed in N-methylthis compound due to steric hindrance from the methyl group .

- Data Interpretation: Correlate dipole moment (calculated via DFT) with dielectric loss peaks to distinguish rotational dynamics from dimerization effects .

Q. What experimental designs resolve contradictions in toxicological data between observational and controlled studies?

Methodological Answer:

- Meta-Analysis: Pool data from cohort studies (human exposure) and rodent oral exposure studies (Table C-1, ). Adjust for confounders (e.g., co-exposure to pentachlorophenol) using multivariate regression .

- Sensitivity Analysis: Compare effect sizes across study types. For example, respiratory effects in humans (OR = 1.8, 95% CI: 1.2–2.7) vs. rodents (LD₅₀ = 320 mg/kg) may reflect dose-response variability .

- Mechanistic Studies: Use in vitro hepatocyte models to isolate metabolic pathways (e.g., cytochrome P450-mediated detoxification) from environmental interactions .

Q. How can factorial design optimize the degradation of this compound in soil remediation studies?

Methodological Answer:

- Factors Tested: Vary soil pH (4–8), microbial inoculum (e.g., Pseudomonas spp.), and temperature (20–40°C) in a 2³ factorial design .

- Response Variables: Measure degradation efficiency (HPLC) and intermediate metabolites (e.g., trichloroaniline via GC-MS).

- Statistical Analysis: Use ANOVA to identify significant interactions (e.g., pH × temperature, p < 0.05). Central composite designs can model non-linear relationships .

Q. What methodologies elucidate the environmental persistence of this compound in aquatic systems?

Methodological Answer:

- Half-Life Determination: Conduct photolysis experiments under UV light (λ = 254 nm) in aqueous solutions. Monitor degradation via HPLC every 24 hours.

- Sediment Interaction: Use batch sorption studies with kaolinite and humic acid. Fit data to Freundlich isotherms (log Kf = 2.3) .

- Biotic Degradation: Incubate with wetland sediment microbes; quantify dechlorination products (e.g., tri- and dichloroaniline) via isotopic labeling (¹³C) .

Q. Data Contradiction Analysis Framework

For conflicting results (e.g., carcinogenicity in humans vs. rodents):

Source Evaluation: Assess study design (e.g., prospective cohort vs. case-control) and exposure routes (oral vs. dermal) .

Dose-Response Alignment: Normalize data to body surface area or metabolic rate.

Confounder Control: Statistically adjust for co-exposures using propensity scoring .

属性

IUPAC Name |

2,3,4,5,6-pentachloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCZSJXTDDHLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037584 | |

| Record name | Pentachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Crystalline solid; [MSDSonline] | |

| Record name | Pentachloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALCOHOL, ETHER, PETROLEUM ETHER | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000035 [mmHg] | |

| Record name | Pentachloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM ALCOHOL | |

CAS No. |

527-20-8 | |

| Record name | Pentachloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW5QVL647I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235 °C | |

| Record name | PENTACHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。